N-benzyl-2-(6-(4-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide
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Description
N-benzyl-2-(6-(4-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C24H26N4O2 and its molecular weight is 402.498. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-benzyl-2-(6-(4-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes multiple ring systems and functional groups. Its molecular formula is C25H28N4O2, with a molecular weight of 416.5 g/mol. The structure contributes to its biological activity by allowing interactions with various biological targets.
Research indicates that this compound may function primarily as an enzyme inhibitor . Specifically, it has shown potential in inhibiting certain kinases involved in cancer cell proliferation. The compound's ability to interfere with kinase signaling pathways suggests its utility as a therapeutic agent in cancer treatment.
In Vitro Studies
- EGFR Inhibition : A study evaluated the compound's ability to inhibit the epidermal growth factor receptor (EGFR), which is frequently mutated in various cancers. Results indicated that the compound effectively reduced EGFR autophosphorylation in a dose-dependent manner, demonstrating its potential as an anticancer agent .
- Enzyme Interaction : The compound was tested against specific enzymes to assess its inhibitory effects. Preliminary results showed significant inhibition of target enzymes involved in cancer metabolism .
In Vivo Studies
In vivo pharmacokinetic studies are essential for understanding the bioavailability and therapeutic potential of this compound. However, data on its pharmacokinetics remains limited. Further studies are needed to determine its efficacy and safety profiles in animal models .
Case Studies
Several case studies have highlighted the compound's potential applications:
- Cancer Research : In a recent study involving cancer cell lines, the compound exhibited promising anticancer properties by inducing apoptosis and inhibiting cell proliferation .
- Receptor Binding Studies : Investigations into its binding affinity with various receptors have shown that it can modulate receptor activity, contributing to its therapeutic potential .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
N-benzyl-2-[6-[(4-methylphenyl)methyl]-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c1-18-7-9-20(10-8-18)14-27-12-11-22-21(15-27)24(30)28(17-26-22)16-23(29)25-13-19-5-3-2-4-6-19/h2-10,17H,11-16H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOWEEKYOGVFRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC3=C(C2)C(=O)N(C=N3)CC(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.